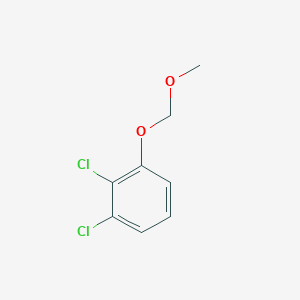
2,3-Dichlorophenyl methoxymethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8Cl2O2. It is a derivative of benzene, where two chlorine atoms and a methoxymethoxy group are substituted on the benzene ring. This compound is also known by its CAS number 118166-34-0 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-3-(methoxymethoxy)benzene typically involves the chlorination of 3-(methoxymethoxy)benzene. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, and a catalyst like ferric chloride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves controlled chlorination reactions in large reactors, ensuring the safety and efficiency of the production process. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the methoxymethoxy group.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3-(methoxymethoxy)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the chlorine atoms and the methoxymethoxy group influence the reactivity and orientation of the substitution.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxymethoxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions
Chlorination: Chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substituted Benzenes: Depending on the reaction conditions and reagents, various substituted benzene derivatives can be formed.
Oxidized Products: Aldehydes, ketones, or carboxylic acids from the oxidation of the methoxymethoxy group.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-dichloro-3-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the methoxymethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-3-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
1,2-Dichlorobenzene: Lacks the methoxymethoxy group and has different reactivity and applications.
1,3-Dichlorobenzene: An isomer with chlorine atoms in different positions, leading to different chemical properties.
Eigenschaften
Molekularformel |
C8H8Cl2O2 |
|---|---|
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
1,2-dichloro-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
JDBVWYGNRHBLTB-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)
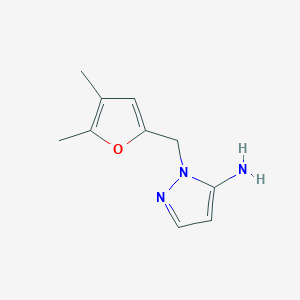
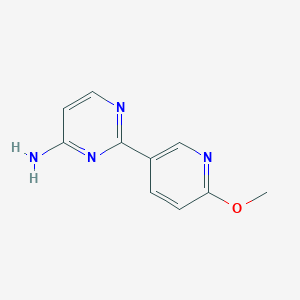
![N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide](/img/structure/B13939210.png)
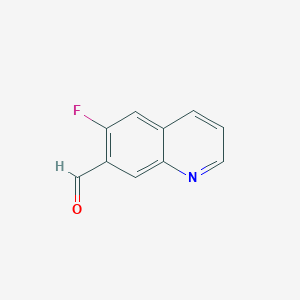
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)
![tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
![diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)

![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)
![(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)

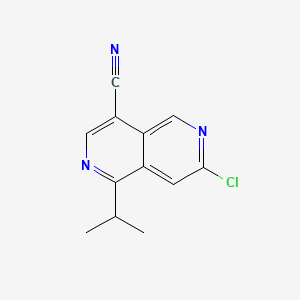
![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
